molecular formula C5H3BCl2F5N B018696 N-Fluoro-3,5-dichloropyridinium tetrafluoroborate CAS No. 109705-15-9

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

Cat. No.: B018696
CAS No.: 109705-15-9
M. Wt: 253.79 g/mol
InChI Key: OBHOZZINSSHTBN-UHFFFAOYSA-N
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Description

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (FPDT) is a specialized electrophilic fluorinating agent with the chemical formula C₅H₃BCl₂F₅N and a molecular weight of 253.793 g/mol . Its structure consists of a pyridinium cation substituted with chlorine atoms at the 3- and 5-positions and a fluorine atom bonded to the nitrogen, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound is a white to pale yellow crystalline solid with a melting point of 211°C (decomposition) and high solubility in polar organic solvents like acetonitrile and dichloromethane .

FPDT is widely employed in pharmaceuticals, agrochemicals, and organic synthesis for introducing fluorine atoms into aromatic systems, alkenes, and heterocycles. Its high electrophilicity and regioselectivity stem from the electron-withdrawing chlorine substituents, which stabilize the cation and enhance the reactivity of the N–F bond .

Properties

IUPAC Name

3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHOZZINSSHTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BCl2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371979
Record name N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109705-15-9
Record name N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109705-15-9
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Preparation Methods

Reaction with Fluorine Gas in the Presence of Bronsted Acids

The most widely reported method involves reacting 3,5-dichloropyridine with fluorine gas (F₂) in the presence of a Bronsted acid (e.g., hydrofluoric acid, HF) and a boron source (e.g., boric acid, H₃BO₃). The reaction proceeds in anhydrous acetonitrile at −20°C to 25°C, with rigorous moisture control to prevent hydrolysis of the tetrafluoroborate counterion.

Key Steps :

  • Complexation : 3,5-Dichloropyridine is mixed with H₃BO₃ and HF in acetonitrile, forming a pyridine-boron trifluoride complex.

  • Fluorination : A 1:9 F₂/N₂ gas mixture is introduced at 200 mL/min, with the reaction monitored via ¹⁹F-NMR.

  • Isolation : The solvent is evaporated, and the product is crystallized using ethyl acetate, yielding N-fluoro-3,5-dichloropyridinium tetrafluoroborate as a white solid.

Optimized Parameters :

ParameterOptimal RangeImpact on Yield
Water Content1.6–10 equivalents<20% yield loss
HF Equivalents2–10 equivalentsMaximizes F⁺ transfer
Temperature−20°C to 25°CPrevents decomposition
Reaction Time4–6 hoursCompletes F₂ uptake

Challenges :

  • Moisture Sensitivity : Excess water (>10 equivalents) hydrolyzes the tetrafluoroborate anion, reducing yields by 20–30%.

  • Gas Handling : F₂ requires specialized PTFE-lined reactors to prevent corrosion.

Alternative Synthesis via Pre-Formed Pyridinium Salts

Acid-Base Neutralization Prior to Fluorination

Method C from Beilstein Journal of Organic Chemistry involves pre-forming the pyridinium salt by reacting 3,5-dichloropyridine with tetrafluoroboric acid (HBF₄) before fluorination. This two-step approach avoids in situ generation of BF₄⁻ and improves reproducibility:

  • Salt Formation :
    3,5-Cl2C5H3N+HBF43,5-Cl2C5H3NH+BF4\text{3,5-Cl}_2\text{C}_5\text{H}_3\text{N} + \text{HBF}_4 \rightarrow \text{3,5-Cl}_2\text{C}_5\text{H}_3\text{NH}^+ \text{BF}_4^-
    The reaction is conducted in dichloromethane at 0°C, yielding a stable pyridinium tetrafluoroborate intermediate.

  • Electrophilic Fluorination :
    The intermediate is treated with F₂/N₂ (1:9) at −40°C, generating the N–F bond via radical pathways.

Advantages :

  • Higher purity (98% by ¹⁹F-NMR) due to pre-purified intermediates.

  • Reduced side reactions from residual HF.

Limitations :

  • Requires handling concentrated HBF₄, which is highly corrosive.

Industrial-Scale Production Challenges

Solvent and Water Management

Patent WO1992012983A1 highlights the criticality of acetonitrile as a solvent due to its ability to dissolve pyridine-BF₃ complexes while resisting fluorination. Water content must be tightly controlled (4–6 µL/g of pyridine-BF₃) to avoid precipitating pyridinium tetrafluoroborate byproducts. Automated water addition systems are recommended for large-scale reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates methods from key literature sources:

MethodYield (%)Purity (%)ScalabilityKey Advantage
Direct Fluorination75.195ModerateSingle-step, low cost
Pre-Formed Salt8298LowHigh-purity intermediates
BF₃ Complex6890HighIndustrial-friendly solvent

Scientific Research Applications

Applications in Organic Synthesis

NFDPT is primarily utilized as a fluorinating agent in organic synthesis. Its ability to selectively introduce fluorine into substrates allows for the modification of organic molecules, which can enhance their pharmacological properties or alter their physical characteristics.

Fluorination of Aromatic Compounds

NFDPT has been shown to effectively fluorinate aromatic compounds under mild conditions. The introduction of fluorine can significantly influence the biological activity of pharmaceutical compounds. For instance, NFDPT has been employed in the synthesis of fluorinated analogs of existing drugs, enhancing their efficacy and selectivity .

Reactivity with Carbanions

The compound demonstrates reactivity with carbanions, allowing for the fluorination of various nucleophilic substrates such as Grignard reagents and enolate anions. This versatility enables chemists to synthesize complex molecules with high yields and selectivity .

Case Studies

  • Fluorination of Phenols : A study demonstrated that NFDPT could fluorinate phenolic compounds efficiently, yielding products that are valuable in pharmaceutical applications .
  • Synthesis of Fluorinated Ketones : NFDPT was used to convert silyl enol ethers into α-fluoroketones, showcasing its utility in synthesizing key intermediates for drug development .

Medicinal Chemistry Applications

The introduction of fluorine into drug candidates often leads to improved metabolic stability and bioavailability. NFDPT's role in medicinal chemistry is significant due to its ability to facilitate the synthesis of fluorinated pharmaceuticals.

Development of Anticancer Agents

Research indicates that NFDPT has been utilized in the synthesis of potent anticancer agents by introducing fluorine into specific positions on aromatic rings, thereby enhancing their interaction with biological targets .

Fluorinated Steroids

Fluorinated steroids synthesized using NFDPT have shown improved therapeutic profiles compared to their non-fluorinated counterparts. The compound's ability to replace less stable halogens with fluorine contributes to the development of more effective therapeutic agents .

Materials Science Applications

Beyond organic synthesis and medicinal chemistry, NFDPT has potential applications in materials science, particularly in battery technology.

Battery Materials

Recent studies have explored the use of N-fluoropyridinium salts, including NFDPT, in quasi-solid lithium batteries. The incorporation of these salts has been linked to enhanced electrochemical performance due to their ability to stabilize lithium ions during charge-discharge cycles .

Data Summary Table

Application AreaDescriptionKey Findings
Organic SynthesisFluorination of aromatic compoundsEnhanced selectivity and yield
Medicinal ChemistryDevelopment of fluorinated drugsImproved metabolic stability
Materials ScienceUse in battery technologyEnhanced electrochemical performance

Comparison with Similar Compounds

N-Fluoropyridinium Triflate (NFPT)

  • Structure : Pyridinium cation with a triflate (CF₃SO₃⁻) counterion.
  • Properties : First reported by Umemoto et al. (1986), it exhibits lower thermal stability compared to FPDT due to the less robust triflate anion. Its fluorine content (2.09 mmol/g ) is significantly lower than FPDT (3.94 mmol/g ), making FPDT more efficient in stoichiometric applications .
  • Applications: Limited to low-temperature fluorinations due to decomposition risks.

N-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate

  • Structure : Pyridinium cation with methyl groups at 2-, 4-, and 6-positions.
  • Properties : Electron-donating methyl groups reduce the electrophilicity of the N–F bond, rendering it ineffective in asymmetric fluorinations where FPDT succeeds. This highlights the critical role of electron-withdrawing substituents (e.g., Cl in FPDT) in enhancing reactivity .

Other N–F Fluorinating Agents

N-Fluorobenzenesulfonimide (NFSI)

  • Structure : Neutral sulfonimide with two phenyl groups.
  • Properties : Lower fluorine content (3.17 mmol/g ) and higher molecular weight limit its efficiency. Unlike FPDT, it requires catalytic activation in many reactions, increasing procedural complexity .
  • Applications : Effective for C–H fluorination but less suited for regioselective aromatic fluorination compared to FPDT.

Selectfluor® (F-TEDA-BF₄)

  • Structure : 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
  • Properties : Higher solubility in water but lower fluorine content (2.82 mmol/g ) than FPDT. Its chloromethyl group can lead to side reactions, whereas FPDT’s chloro-pyridinium structure offers better selectivity .

Ionic Liquids with BF₄⁻ Counterions

These liquids exhibit low viscosities (e.g., 48.3 cP for triflimide salts) and high thermal stability, but their applications diverge into solvents or electrolytes rather than reagents .

Comparative Data Table

Compound Molecular Weight (g/mol) Fluorine Content (mmol/g) Melting Point (°C) Key Substituents Applications
FPDT 253.79 3.94 211 (dec.) 3,5-Cl, BF₄⁻ Aromatic fluorination, drug synthesis
N-Fluoropyridinium Triflate 285.63 2.09 <100 (dec.) Triflate Low-temperature fluorinations
NFSI 312.29 3.17 122–125 Benzenesulfonimide C–H fluorination, catalysis
Selectfluor® 357.22 2.82 >200 (dec.) Chloromethyl, TEDA Broad-spectrum fluorination
1-Butylpyridinium BF₄⁻ 253.06 N/A -20 (liquid) Butyl, BF₄⁻ Ionic liquid solvent

Research Findings and Mechanistic Insights

  • Substituent Effects : Chlorine atoms in FPDT increase electrophilicity by stabilizing the cation via electron withdrawal, enabling efficient fluorine transfer. Methyl groups in trimethylpyridinium analogs reduce reactivity .
  • Counterion Stability : BF₄⁻ offers superior thermal and chemical stability compared to triflate, making FPDT suitable for high-temperature reactions .
  • Cost Efficiency : FPDT’s high fluorine content reduces molar equivalents required, lowering costs in large-scale syntheses .

Biological Activity

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (N-F-3,5-Cl2PyBF4) is a chemical compound that has garnered attention for its potential applications in organic synthesis, particularly as a fluorinating agent. This article explores its biological activity, reactivity, and potential implications in medicinal chemistry based on existing literature.

N-F-3,5-Cl2PyBF4 is characterized by the following properties:

  • Molecular Formula : C₆H₃Cl₂F₄N
  • Molecular Weight : Approximately 253.795 g/mol
  • Structure : It features a pyridinium ring with two chlorine and one fluorine substituent, contributing to its strong electrophilic properties due to the electron-withdrawing nature of these halogens .

Biological Activity Overview

While specific biological activity data for N-F-3,5-Cl2PyBF4 is limited, its role as a fluorinating agent suggests several indirect biological implications:

  • Fluorination in Drug Development : Fluorinated compounds are essential in medicinal chemistry as they can enhance the biological activity and stability of drugs. For instance, vinyl fluorides are used as bioisosteres for peptide bonds in various bioactive molecules . The ability of N-F-3,5-Cl2PyBF4 to introduce fluorine into organic molecules could potentially modify their pharmacological profiles.
  • Reactivity with Nucleophiles : N-F-3,5-Cl2PyBF4 has been shown to facilitate nucleophilic substitution reactions, which are crucial in synthesizing various organic compounds. This reactivity allows it to participate in complex organic transformations that may lead to the development of new therapeutic agents .

Comparative Analysis of Similar Compounds

To better understand the unique properties of N-F-3,5-Cl2PyBF4, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
N-Fluoro-2-chloropyridinium tetrafluoroborateC₆H₄ClF₄NContains only one chlorine atom
N-Fluoro-4-chloropyridinium tetrafluoroborateC₆H₄ClF₄NChlorine located at the para position
3,5-Difluoropyridinium tetrafluoroborateC₆H₄F₂NContains two fluorine atoms instead of chlorine

The presence of both chlorine and fluorine atoms in N-F-3,5-Cl2PyBF4 enhances its reactivity compared to other derivatives, making it a valuable reagent in synthetic organic chemistry .

Case Studies and Research Findings

  • Fluorination Reactions : Research indicates that N-F-3,5-Cl2PyBF4 can effectively fluorinate various substrates under mild conditions with high selectivity and yields. This includes reactions with aromatic compounds and nucleophiles such as Grignard reagents .
  • Optimization of Reaction Conditions : Studies have shown that the efficiency of fluorination can be significantly influenced by the electronic nature of the substituents on the pyridine ring. The most effective reagents tend to have electron-withdrawing groups that enhance their electrophilicity .
  • Potential Toxicity and Safety Considerations : While specific toxicity data for N-F-3,5-Cl2PyBF4 is scarce, general precautions are advised due to the corrosive nature of fluorinated compounds and the potential toxicity associated with chlorine-containing substances. Standard laboratory safety procedures should be followed when handling this compound .

Q & A

Basic: What safety protocols are essential when handling N-Fluoro-3,5-dichloropyridinium tetrafluoroborate in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritation Category 1C and Eye Damage Category 1) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers below 25°C, away from moisture and incompatible reagents (e.g., strong bases) .
  • Waste Disposal : Dispose via approved hazardous waste facilities, as improper disposal risks environmental contamination .

Basic: What synthetic methodologies are validated for preparing this compound?

Answer:

  • Electrophilic Fluorination : React 3,5-dichloropyridine with fluorine gas (F₂) or N-fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like dichloromethane. The tetrafluoroborate counterion is introduced via metathesis with NaBF₄ or HBF₄ .
  • Continuous Flow Synthesis : Optimized for scalability and safety by controlling residence time, temperature (0–10°C), and solvent polarity (e.g., acetonitrile) to minimize exothermic side reactions .

Advanced: How can reaction parameters be optimized for high-yield fluorination using this reagent?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic fluorination efficiency by stabilizing cationic intermediates .
  • Stoichiometry : Maintain a 1:1 molar ratio between the substrate and fluorinating agent to avoid over-fluorination or byproduct formation.
  • Temperature Control : Reactions at –20°C to 0°C improve selectivity for mono-fluorinated products .

Advanced: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

  • X-ray Crystallography : Resolves the pyridinium ring geometry, fluorine substitution pattern, and tetrafluoroborate counterion arrangement .
  • ¹⁹F NMR Spectroscopy : Peaks at δ –150 to –160 ppm (BF₄⁻) and δ –180 to –200 ppm (N–F) confirm composition .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M–BF₄]⁺) and isotopic patterns matching Cl and F substituents .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Electrophilic Fluorination : Introduces fluorine into electron-rich aromatics (e.g., indoles, anilines) under mild conditions .
  • Heterocyclic Chemistry : Synthesizes fluorinated pyridine derivatives for pharmaceutical intermediates (e.g., kinase inhibitors) .

Advanced: How do computational models predict the reactivity of this fluorinating agent?

Answer:

  • DFT Calculations : Simulate transition states to identify regioselectivity trends. For example, meta-chlorine substituents on pyridine increase electrophilicity at the para-position .
  • Hammett Studies : Correlate substituent electronic effects (σ⁺ values) with fluorination rates to design targeted substrates .

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas (argon) in sealed containers with desiccants (e.g., molecular sieves) .
  • Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Advanced: How can discrepancies in fluorination yields across studies be resolved?

Answer:

  • Purity Analysis : Use HPLC or TLC to verify reagent purity, as impurities (e.g., hydrolyzed byproducts) reduce efficacy .
  • Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to adjust conditions in real time .

Basic: What first-aid measures are critical for accidental exposure?

Answer:

  • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Ingestion : Do not induce vomiting; administer water or milk and seek emergency medical care .

Advanced: What mechanistic insights explain solvent-mediated effects in its reactions?

Answer:

  • Solvent Polarity : High dielectric solvents stabilize the ionic transition state, accelerating fluorination. For example, DMF increases reaction rates by 3x compared to THF .
  • Protic vs. Aprotic Solvents : Protic solvents (e.g., ethanol) deactivate the electrophilic N–F group via hydrogen bonding, reducing reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Reactant of Route 2
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

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